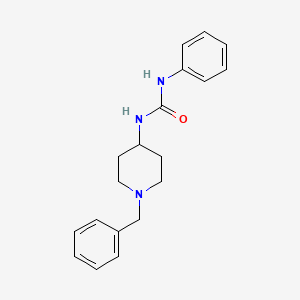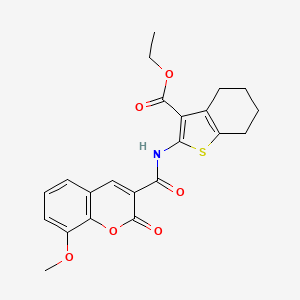
1-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is an organic compound featuring multiple functional groups, including a pyrrolidine-2,5-dione (a derivative of succinimide), a sulfonamide, and a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. The general synthetic route involves:
Formation of Tetrahydrofuran Subunit: : Starting from an appropriate diol, a tetrahydrofuran ring is formed via intramolecular cyclization.
Construction of 1,4-Diazepane Ring: : The 1,4-diazepane moiety is typically formed through the cyclization of a diamine with a diacid.
Sulfonamide Formation: : The sulfonyl group is introduced via a reaction with sulfonyl chloride under basic conditions, attaching it to the diazepane ring.
Coupling with Phenyl and Pyrrolidine-2,5-dione: : The final compound is formed by coupling the sulfonylated diazepane with a phenyl group, followed by attachment to the pyrrolidine-2,5-dione unit.
Industrial Production Methods: Industrial production might leverage optimized synthesis routes that ensure high yield and purity. Methods such as catalytic hydrogenation, solvent-free conditions, and use of green chemistry principles can be employed to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione undergoes several types of reactions, including:
Oxidation: : This compound can undergo oxidation reactions, especially at the tetrahydrofuran ring, leading to the formation of oxygenated derivatives.
Reduction: : The sulfonamide and ketone groups can be selectively reduced.
Oxidation: : Reagents like mCPBA (meta-Chloroperoxybenzoic acid) under mild conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Conditions like Friedel-Crafts alkylation or acylation using AlCl₃ (aluminum chloride) as a catalyst.
Oxidation products include alcohols and ketones.
Reduction typically yields alcohols and hydrocarbons.
Aplicaciones Científicas De Investigación
In Chemistry:
Catalysis: : This compound can act as a ligand in transition metal catalysis.
Synthetic Intermediate: : Used as an intermediate in the synthesis of complex organic molecules.
Enzyme Inhibition: : Potential inhibitor for specific enzymes, given its structural complexity.
Molecular Probes: : Useful in the development of probes for biological imaging and diagnostics.
Pharmaceutical Development: : Exploration as a lead compound for new drugs, particularly targeting specific enzymes or receptors.
Drug Delivery: : Potential application in the design of drug delivery systems.
Material Science: : Used in the design of novel polymers and materials with specific properties.
Chemical Manufacturing: : Employed in the synthesis of high-value chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through various molecular mechanisms. The sulfonamide group often interacts with biological targets, such as enzymes or receptors, inhibiting their activity. The diazepane ring can enhance binding affinity due to its conformational flexibility, allowing for optimal interaction with molecular targets. Pathways involved may include enzyme inhibition, receptor modulation, and disruption of molecular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds:
1-(4-(Methanesulfonyl)phenyl)pyrrolidine-2,5-dione: : Lacks the tetrahydrofuran and diazepane rings, making it less complex.
4-(1,4-Diazepan-1-ylsulfonyl)phenylboronic acid: : Shares the diazepane sulfonamide but differs in other functional groups.
Tetrahydrofuran-3-carboxylic acid: : Similar tetrahydrofuran ring but lacks the additional complexity of the sulfonamide and diazepane groups.
Highlighting Uniqueness: 1-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is unique due to the combination of tetrahydrofuran, diazepane, and sulfonamide groups in a single molecule. This structural complexity allows it to engage in diverse chemical reactions and interactions, providing a multifaceted tool for scientific research and industrial applications.
Propiedades
IUPAC Name |
1-[4-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c23-18-6-7-19(24)22(18)15-2-4-17(5-3-15)28(25,26)21-10-1-9-20(11-12-21)16-8-13-27-14-16/h2-5,16H,1,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWIUFIECVZBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-[(6-Methylpyrimidine-2,4-diyl)bis(sulfanediylmethanediyl)]dibenzonitrile](/img/structure/B2697410.png)
![1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2697411.png)



![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2697419.png)
![N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2697421.png)

![N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-2,2-difluoro-1-methylcyclopropane-1-carboxamide](/img/structure/B2697425.png)



![N-(3-fluorophenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2697430.png)
